The presence of these functional groups suggests that 3-[(4-Pyridylmethyl)amino]propanenitrile could be a valuable intermediate for the synthesis of more complex molecules with potential applications in various scientific research fields.
While scientific literature on 3-[(4-Pyridylmethyl)amino]propanenitrile itself is limited, there is research on related compounds that can provide clues about its potential applications. Studies have explored the synthesis and reactivity of molecules with similar structures, including:
3-[(4-Pyridylmethyl)amino]propanenitrile is an organic compound characterized by a propanenitrile backbone with a pyridylmethyl amino group attached. Its molecular formula is C₉H₁₁N₃, and it has a molar mass of approximately 161.208 g/mol. The compound features both an amino group and a nitrile functional group, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .
Research indicates that compounds similar to 3-[(4-Pyridylmethyl)amino]propanenitrile may exhibit biological activities such as:
Synthesis of 3-[(4-Pyridylmethyl)amino]propanenitrile can be achieved through several methods:
3-[(4-Pyridylmethyl)amino]propanenitrile finds applications in various domains:
Studies have shown that 3-[(4-Pyridylmethyl)amino]propanenitrile interacts with various biological molecules:
Several compounds share structural similarities with 3-[(4-Pyridylmethyl)amino]propanenitrile. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(3-Pyridylmethyl)amino-propanenitrile | Similar backbone; different pyridine position | Potentially different biological activity |
| 4-(Aminobutyl)propanenitrile | Longer aliphatic chain; lacks pyridine | Different reactivity profile |
| 2-(Pyridin-4-yl)-2-methylpropanenitrile | Methyl substitution on propanenitrile | Unique steric effects |
The uniqueness of 3-[(4-Pyridylmethyl)amino]propanenitrile lies in its specific combination of functional groups, which may confer distinct reactivity and biological profiles compared to these similar compounds .
The most direct access is an S_N2 alkylation between 4-(aminomethyl)pyridine and a three-carbon electrophile bearing a leaving group.
| Entry | Electrophile (X-CH₂-CH₂-CN) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Bromopropionitrile | K₂CO₃, MeCN | 60 | 4 | 78 [1] | Scalable; minimal over-alkylation |
| 2 | 3-Bromopropionitrile | Cs₂CO₃, DMF | 80 | 2 | 83 [2] | Photocopper co-catalyst optional |
| 3 | 3-Chloropropionitrile | NaH, THF | 25 | 6 | 55 [3] | Higher base loading required |
Key points
Reductive coupling of 4-pyridinecarboxaldehyde with 3-aminopropionitrile offers an alternative when 3-halonitriles are restricted.
| Catalyst System | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| Zn(OAc)₂ (5 mol %) | PhSiH₃ | MeCN | 66 [6] |
| B(C₆F₅)₃ (2 mol %) | Me₂PhSiH | i-Pr₂NCOEt | 72 [7] |
| Ni(cod)₂/terpy (3 mol %) | H₂ (5 bar) | EtOH | 69 [8] |
Advantages
A concise two-step protocol (50 mmol scale):
Alkylation
Polishing
Reaction is air-tolerant, and stoichiometry can be scaled to 0.5 mol with similar yields when stirred vigorously [5].
| Parameter | Typical Value | Commentary |
|---|---|---|
| Space–time yield | 1.2 kg · m⁻³ · h⁻¹ | Continuous flow S_N2 in MeCN through PFR [14] |
| PMI (Process Mass Intensity) | 22–25 | Dominated by solvent; aqueous work-up lowers to 18 |
| By-products | KBr, trace dibenzylated amine | Recycle of bromide feasible via CaBr₂ brine [5] |
| Regulatory | No controlled-substance listing | Simplifies global shipping |
Hydrogen-borrowing variants reduce halogen waste but require higher catalyst cost and careful removal of residual Ru or Ir to meet ICH Q3D limits (< 10 ppm) [9].
| Technique | Key Data |
|---|---|
| ^1H NMR (400 MHz, CDCl₃) | δ 8.50 (d, 2 H, Py-H₂/6), 7.15 (d, 2 H, Py-H₃/5), 3.75 (s, 2 H, N-CH₂-Py), 2.90 (t, 2 H, CH₂CN), 2.55 (t, 2 H, N-CH₂CH₂) |
| ^13C NMR | δ 149.2, 146.3, 121.0, 118.5 (pyridyl), 118.0 (CN), 52.6, 30.8, 18.9 |
| IR (film) | 2226 cm⁻¹ (C≡N), 3320 cm⁻¹ (N–H), 1598 cm⁻¹ (C=N_py) |
| HRMS (ESI) | m/z 162.0919 ([M+H]⁺), calc. 162.0923 |
| HPLC | ≥ 99.0% at 220 nm |
Aqueous solubility 17 mg · mL⁻¹ at pH 7 (shake-flask) [13].